

Neodiosmin: A Technical Guide to its Structure and Chemical Properties

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Compound of Interest

Compound Name: Neodiosmin

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Introduction

Neodiosmin is a flavone glycoside, a type of natural phenolic compound, predominantly found in citrus fruits, particularly in the leaves of *Citrus aurantium*.^{[1][2][3][4]} As a member of the flavonoid family, it has garnered significant interest within the scientific community for its potential therapeutic applications, including its notable antioxidant, anti-inflammatory, and anti-cancer properties.^{[5][6]} This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **neodiosmin**, along with detailed experimental protocols for its analysis and a review of its role in key signaling pathways.

Chemical Structure and Identification

Neodiosmin, also known as Diosmetin-7-O-neohesperidoside, is characterized by a C₂₈ backbone. Its structure consists of a flavone aglycone, diosmetin, which is glycosidically linked to a neohesperidose disaccharide at the 7-hydroxyl position.

- Chemical Formula: C₂₈H₃₂O₁₅^{[1][5][7]}
- Molecular Weight: 608.54 g/mol ^{[1][2][5]}
- IUPAC Name: 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-

hydroxy-4-methoxyphenyl)chromen-4-one[5][8]

- CAS Number: 38665-01-9[1][5][7]
- Appearance: Light yellow to yellow solid[1]

Physicochemical Properties

The physicochemical properties of **neodiosmin** are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the table below.

Property	Value	References
Melting Point	187 - 192 °C	[7]
Boiling Point	930.4 ± 65.0 °C at 760 mmHg	[7][8]
Water Solubility	1334 mg/L at 25 °C (estimated)	[7][8]
DMSO Solubility	91 - 250 mg/mL (sonication may be required)	[1][2]
XLogP3	-1.08970	[7]
Hydrogen Bond Donor Count	8	[7]
Hydrogen Bond Acceptor Count	15	[7]
Rotatable Bond Count	7	[7]

Experimental Protocols

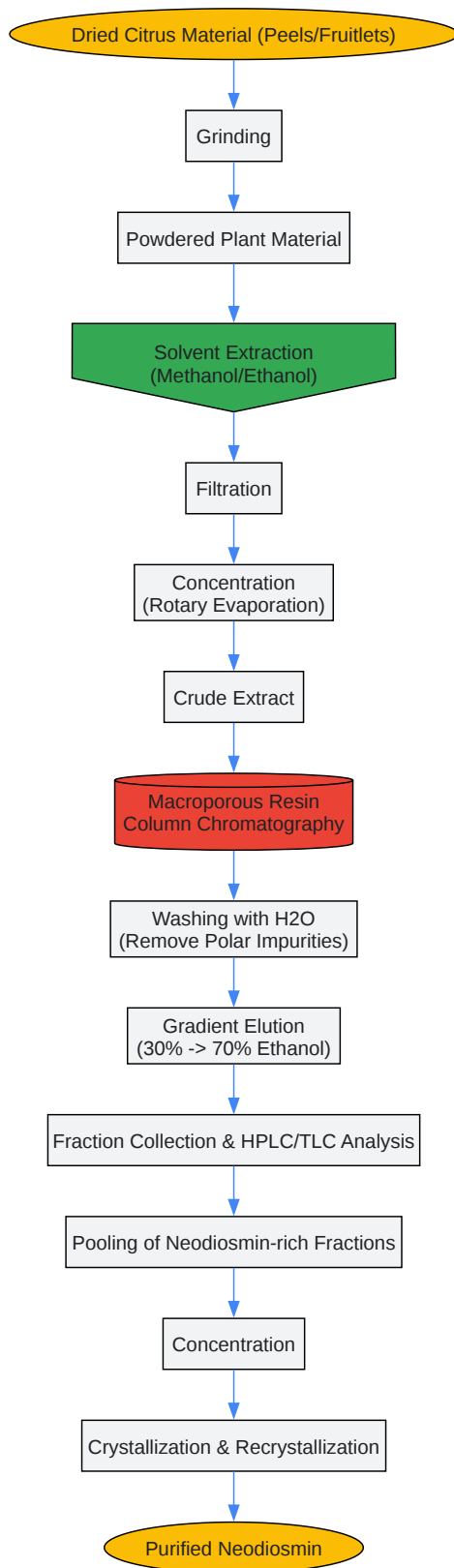
Accurate characterization and quantification of **neodiosmin** are essential for research and development. The following sections detail common experimental methodologies.

Extraction and Purification from Citrus Sources

Neodiosmin is typically extracted from the peels and fruitlets of citrus species. A general protocol involves solvent extraction followed by purification.

Protocol:

- Preparation of Plant Material: Dried citrus peels or fruitlets are ground into a fine powder to increase the surface area for extraction.[7][9]
- Solvent Extraction: The powdered material is subjected to maceration or Soxhlet extraction with a suitable solvent. Methanol or ethanol-water mixtures are commonly employed.[9][10] The mixture is agitated or refluxed for a defined period to ensure efficient extraction.
- Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[9]
- Purification by Column Chromatography: The crude extract is subjected to column chromatography for purification. A non-polar macroporous resin (e.g., D101) is often used.[7]
 - The column is first washed with water to remove sugars and other polar impurities.
 - A stepwise gradient of ethanol in water (e.g., 30% ethanol followed by 70% ethanol) is used to elute the flavonoids.[7]
 - Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing **neodiosmin**.
- Crystallization: The fractions rich in **neodiosmin** are pooled, concentrated, and the compound is crystallized, often with the assistance of salts like ammonium sulfate or sodium chloride, followed by recrystallization from a solvent such as methanol to obtain the purified compound.[7]



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Figure 1. General workflow for the extraction and purification of **neodiosmin**.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with a UV detector is a standard method for the quantification of **neodiosmin**.

Protocol:

- **Chromatographic System:** A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is typically used.[\[11\]](#)[\[12\]](#)
- **Mobile Phase:** A gradient elution is often employed. A common mobile phase consists of Solvent A (e.g., water with 0.5% acetic acid) and Solvent B (e.g., methanol or acetonitrile). [\[11\]](#)[\[13\]](#) The gradient program is optimized to achieve good separation from other components in the sample matrix.
- **Flow Rate and Temperature:** A flow rate of approximately 0.8-1.0 mL/min and a column temperature of around 40°C are common.[\[13\]](#)[\[14\]](#)
- **Detection:** UV detection is performed at a wavelength where **neodiosmin** exhibits significant absorbance, typically around 278 nm or 345 nm.[\[12\]](#)[\[13\]](#)
- **Quantification:** A calibration curve is generated using standard solutions of purified **neodiosmin** at various concentrations. The concentration of **neodiosmin** in the sample is then determined by comparing its peak area to the calibration curve.[\[13\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H -NMR and ^{13}C -NMR spectroscopy are indispensable for the structural elucidation of **neodiosmin**.

Protocol:

- **Sample Preparation:** A few milligrams of purified **neodiosmin** are dissolved in a suitable deuterated solvent, such as DMSO- d_6 or CDCl_3 . Tetramethylsilane (TMS) is used as an internal standard.[\[2\]](#)

- Data Acquisition: 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[\[2\]](#)
- Spectral Interpretation:
 - ^1H -NMR: The proton spectrum will show characteristic signals for the aromatic protons of the flavone backbone, the methoxy group, and the sugar moieties. The anomeric protons of the sugars are particularly diagnostic.
 - ^{13}C -NMR: The carbon spectrum will reveal signals for all 28 carbons, including the carbonyl carbon of the flavone C-ring and the carbons of the aromatic rings and sugar units.
 - 2D-NMR: COSY, HSQC, and HMBC experiments are used to establish the connectivity between protons and carbons, confirming the structure of the diosmetin aglycone and the nature and linkage of the neohesperidose sugar. NOESY can provide information about the spatial proximity of protons.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS), often coupled with tandem mass spectrometry (MS/MS), is used to determine the molecular weight and fragmentation pattern of **neodiosmin**, aiding in its identification.

Protocol:

- Ionization: The sample, typically dissolved in a methanol/water mixture, is introduced into an ESI source. Analysis can be performed in both positive and negative ion modes.
- MS Analysis: In full scan mode, the protonated molecule $[\text{M}+\text{H}]^+$ or the deprotonated molecule $[\text{M}-\text{H}]^-$ is observed, confirming the molecular weight.
- MS/MS Analysis: The parent ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide structural information.
 - A characteristic fragmentation pattern for flavonoid glycosides is the loss of the sugar moiety, resulting in a fragment ion corresponding to the aglycone (diosmetin).[\[15\]](#)

- Further fragmentation of the diosmetin aglycone can occur, involving retro-Diels-Alder reactions and losses of small neutral molecules like CO and H₂O.[15]

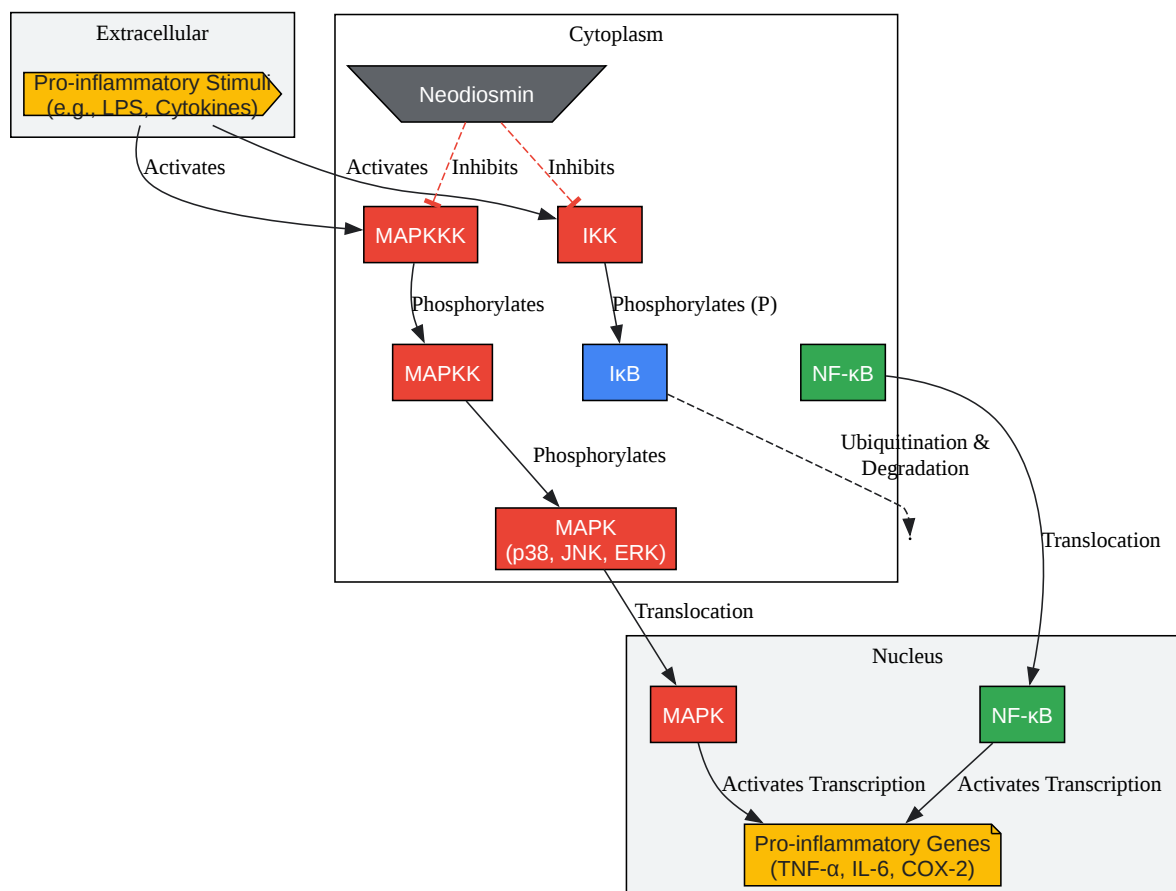
Involvement in Signaling Pathways

Neodiosmin, like many other flavonoids, is recognized for its modulatory effects on key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Anti-inflammatory Activity: NF-κB and MAPK Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[5][16] Flavonoids, including **neodiosmin**, have been shown to inhibit these pathways.[17][18]

- **NF-κB Signaling:** In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6). **Neodiosmin** is thought to inhibit this pathway, likely by preventing the degradation of IκB.[4][5]
- **MAPK Signaling:** The MAPK cascade (including ERK, JNK, and p38) is another crucial pathway that translates extracellular signals into cellular responses, including inflammation. **Neodiosmin** may suppress the phosphorylation of key kinases in the MAPK pathway, thereby downregulating the expression of inflammatory mediators.[18][19]



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